molecular formula C9H12N3O10P B1194601 5-Nitro-2'-deoxyuridine 5'-monophosphate CAS No. 63689-79-2

5-Nitro-2'-deoxyuridine 5'-monophosphate

Cat. No.: B1194601
CAS No.: 63689-79-2
M. Wt: 353.18 g/mol
InChI Key: LVLPVLNNXRTCHP-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrimidine (B1678525) Nucleotide Analogues Research

5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate is classified as a pyrimidine 2'-deoxyribonucleoside monophosphate. drugbank.com These are pyrimidine nucleotides containing a monophosphate group attached to a ribose sugar that lacks a hydroxyl group at the 2' position. drugbank.com This structural class is fundamental to DNA biosynthesis.

The parent compound, 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), is the natural substrate for the enzyme thymidylate synthase. sigmaaldrich.com This enzyme is responsible for converting dUMP into 2'-deoxythymidine 5'-monophosphate (dTMP), a crucial step in the de novo synthesis of DNA precursors. wikipedia.orgresearchgate.net The modification of the pyrimidine ring in dUMP, such as the introduction of a nitro group to create 5-NdUMP, is a common strategy in the development of enzyme inhibitors. These analogues can mimic the natural substrate and bind to the enzyme's active site.

Significance in Biochemical Pathway Modulation Studies

The primary significance of 5-Nitro-2'-deoxyuridine 5'-monophosphate in biochemical research lies in its potent and specific inhibition of thymidylate synthase. nih.govnih.gov This enzyme is a critical target in cancer chemotherapy because its inhibition leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. wikipedia.org

5-NdUMP is considered a mechanism-based inhibitor, also known as a suicide substrate. nih.govacs.org This means that it is chemically altered by the target enzyme's catalytic mechanism, leading to the formation of a covalent bond between the inhibitor and the enzyme. nih.gov This results in an irreversible inactivation of the enzyme. nih.gov

The interaction between 5-NdUMP and thymidylate synthase has been studied in detail. It involves the formation of a reversible enzyme-inhibitor complex, followed by a rapid loss of enzyme activity. nih.gov A covalent bond is formed between a nucleophilic residue in the enzyme's active site and the C6 position of the pyrimidine ring of 5-NdUMP. nih.gov Interestingly, unlike some other thymidylate synthase inhibitors, this interaction does not require the presence of the folate cofactor, 5,10-methylenetetrahydrofolate. nih.gov

The study of how 5-NdUMP and other analogues inhibit thymidylate synthase provides a deeper understanding of the enzyme's catalytic mechanism and has been instrumental in the design of new anticancer drugs.

Historical Perspective on its Discovery and Early Research

The late 1970s marked the initial period of significant research into this compound and its parent nucleoside, 5-nitro-2'-deoxyuridine. A 1978 publication in Molecular Pharmacology explored the antiviral activity of both compounds and their ability to inhibit thymidylate synthase in vivo. nih.gov That same year, a paper in Biochemical and Biophysical Research Communications identified this compound as a potent irreversible inhibitor of thymidylate synthetase from Lactobacillus casei. nih.gov

Further research published in 1980 in the Journal of Biological Chemistry delved into the specifics of the interaction between thymidylate synthetase and 5-nitro-2'-deoxyuridylate. nih.gov This study elucidated the mechanism-based nature of the inhibition and the formation of a covalent complex. nih.gov Concurrently, another 1980 study confirmed that the cytotoxic effects of 5-nitro-2'-deoxyuridine were due to its conversion to 5-NdUMP by thymidine (B127349) kinase, which then potently inhibits thymidylate synthase. nih.gov These foundational studies established 5-NdUMP as a significant tool for studying nucleotide metabolism and as a lead compound in the development of enzyme inhibitors.

Research Findings on this compound

AttributeFindingCitation
Mechanism of Action Potent, mechanism-based inhibitor of thymidylate synthase. nih.govacs.org
Enzyme Interaction Forms a covalent bond with a nucleophile at the enzyme's active site. nih.gov
Inhibition Type Irreversible inhibitor. nih.gov
Cofactor Requirement Inhibition of thymidylate synthase does not require the folate cofactor. nih.gov
Cellular Activation The prodrug, 5-nitro-2'-deoxyuridine, is converted to the active monophosphate form by thymidine kinase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63689-79-2

Molecular Formula

C9H12N3O10P

Molecular Weight

353.18 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12N3O10P/c13-5-1-7(22-6(5)3-21-23(18,19)20)11-2-4(12(16)17)8(14)10-9(11)15/h2,5-7,13H,1,3H2,(H,10,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1

InChI Key

LVLPVLNNXRTCHP-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O

Other CAS No.

63689-79-2

Synonyms

5-nitro-2'-deoxyuridine 5'-monophosphate
5-nitro-2'-deoxyuridylate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Research Purposes

Direct Nitration Methodologies for Pyrimidine (B1678525) Nucleosides and Nucleotides

The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step in the synthesis of 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate. Direct nitration of the parent nucleoside, 2'-deoxyuridine (B118206), or its monophosphate derivative is a primary approach.

Nitration of pyrimidine nucleosides like 2'-deoxyuridine can be achieved using nitrating agents such as nitric acid in the presence of a dehydrating agent like sulfuric acid or trifluoroacetic anhydride. researchgate.net The reaction conditions, including temperature and the concentration of the nitrating agent, are crucial for achieving selective nitration at the C5 position while minimizing side reactions. For instance, nitration of fused pyrimidine derivatives has been shown to be highly dependent on the concentration of nitric acid, yielding different products at varying concentrations. rsc.org While direct nitration of the nucleoside is more commonly reported, the direct nitration of 2'-deoxyuridine 5'-monophosphate is less described in the literature, likely due to the potential for side reactions and degradation of the phosphate (B84403) moiety under harsh nitrating conditions.

A common strategy involves the nitration of the nucleoside first, followed by phosphorylation. For example, 5-nitro-2'-deoxyuridine can be synthesized and subsequently phosphorylated to yield the desired 5'-monophosphate. nih.gov

Table 1: Examples of Direct Nitration Conditions for Pyrimidine Derivatives

Starting MaterialNitrating AgentSolvent/ConditionsProductReference
Fused 5,7-diamino pyrimidine derivativeConcentrated nitric acid-N-(5-amino-4,5-dihydro- nih.govroyalsocietypublishing.orgjst.go.jpoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide rsc.org
Fused 5,7-diamino pyrimidine derivative<70% Nitric acid-Fused ring nitrate (B79036) salt and ring-opened nitrate salt rsc.org
1-MethylimidazoleConcentrated nitric acid/trifluoroacetic anhydride0-5°C, 12.0 hMixture of 4-nitro- and 5-nitroimidazoles researchgate.net
Lumicitabine (a 2'-fluoro-2'-deoxycytidine)Nitrating conditions-5-nitro-2'-fluoro-2'-deoxyuridine nih.gov

Indirect Synthetic Routes for 5-Nitro-2'-deoxyuridine 5'-monophosphate

Indirect methods for the synthesis of this compound offer alternative pathways, often starting from other 5-substituted pyrimidine nucleotides or involving enzymatic transformations.

One of the most significant indirect routes is the enzymatic phosphorylation of the pre-formed nucleoside, 5-nitro-2'-deoxyuridine. This reaction is catalyzed by thymidine (B127349) kinase, which transfers a phosphate group from a donor like ATP to the 5'-hydroxyl group of the nucleoside. nih.gov This method is highly specific and avoids the harsh conditions of chemical phosphorylation that could degrade the nitro group.

Chemically, phosphorylation of 5-nitro-2'-deoxyuridine can be achieved using various phosphorylating agents. A widely used method is the Yoshikawa procedure, which employs phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, such as triethyl phosphate. jst.go.jpsci-hub.se This method generally offers good regioselectivity for the 5'-position. sci-hub.se Other chemical phosphorylation methods include the use of phosphorochloridates or p-nitrophenyl phosphates in the presence of metal alkoxides of the nucleoside. nih.gov

Another indirect approach could involve the chemical transformation of other 5-substituted 2'-deoxyuridine 5'-monophosphates. For instance, the conversion of a 5-amino-2'-deoxyuridine (B1199347) 5'-monophosphate to the 5-nitro derivative through an oxidation reaction could be a potential, though less common, synthetic route. The synthesis of various 5-substituted 2'-deoxyuridine monophosphate analogues has been reported, providing a platform for such potential transformations. nih.gov

Preparation of Structurally Modified 5-Nitro-2'-deoxyuridine Analogues

To investigate the structure-activity relationships and the specific interactions of this compound with its biological targets, researchers have synthesized a variety of structurally modified analogues. These include carbocyclic and fluorinated derivatives.

Carbocyclic Analogues Synthesis and Evaluation

In carbocyclic analogues, the furanose oxygen of the deoxyribose ring is replaced by a methylene (B1212753) group. This modification often imparts increased metabolic stability. The synthesis of carbocyclic nucleosides typically involves the construction of a suitably functionalized cyclopentane (B165970) ring followed by the attachment of the nucleobase.

The synthesis of carbocyclic analogues of 5-substituted uracil (B121893) nucleosides has been described, which can serve as precursors for the corresponding 5-nitro derivatives. nih.gov These syntheses often start from a chiral cyclopentene (B43876) derivative and involve multiple steps to introduce the necessary functional groups and the pyrimidine base. nih.gov The introduction of the 5-nitro group can be achieved by direct nitration of the carbocyclic uridine (B1682114) analogue or by starting with a 5-nitrouracil (B18501) base during the coupling step. The resulting carbocyclic 5-nitro-2'-deoxyuridine can then be phosphorylated to its 5'-monophosphate. The absence of the 5'-CH₂OH group in some carbocyclic nucleosides, known as 5'-nor analogues, prevents their phosphorylation by cellular kinases. frontiersin.org

Table 2: Synthetic Approaches for Carbocyclic Nucleosides

Starting MaterialKey Reaction StepsProduct TypeReference
6-oxybicyclo[3.1.0]hex-2-enePalladium-catalyzed coupling with pyrazole (B372694) basesCarbocyclic pyrazole nucleoside analogues frontiersin.org
Cyclopentene derivativesMulti-step synthesis to build functionalized cyclopentane ring, followed by base couplingCarbocyclic analogues of 5-substituted uracil nucleosides nih.govnih.gov

Fluorinated Derivatives and their Synthesis

Fluorination of nucleosides can significantly alter their biological properties due to the high electronegativity and small size of the fluorine atom. The synthesis of fluorinated derivatives of 5-Nitro-2'-deoxyuridine can be approached by either fluorinating the sugar moiety or by starting with a fluorinated precursor.

A key strategy involves the nitration of a 2'-fluoro-2'-deoxyuridine precursor. For example, the nitration of 2'-fluoro-2'-deoxyuridine produces 5-nitro-2'-fluoro-2'-deoxyuridine. nih.gov This intermediate can then be phosphorylated to yield the 5'-monophosphate analogue. The synthesis of various fluorinated nucleosides often employs a convergent approach, where a pre-functionalized fluorinated sugar is coupled with the desired nucleobase. nih.govmdpi.com

The synthesis of 5'-substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate analogs has also been reported, providing insights into the effects of modifications at the 5'-position in combination with a 5-fluoro substituent. nih.govsemanticscholar.org These synthetic strategies can be adapted to prepare fluorinated analogues of this compound.

Table 3: Synthesis of Fluorinated Nucleoside Analogues

Starting MaterialKey ReactionProductReference
2'-fluoro-2'-deoxyuridineNitration5-nitro-2'-fluoro-2'-deoxyuridine nih.gov
5-fluoro-2'-deoxyuridine (FdU)Multi-step synthesis involving protection, oxidation, and phosphorylation5'-substituted 5-fluoro-2'-deoxyuridine monophosphate analogs nih.govsemanticscholar.org
L-arabinoseMulti-step synthesisClevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) nih.gov

Enzymatic Interactions and Kinetic Mechanisms

Inhibition of Thymidylate Synthetase (dTMP Synthetase)

NO₂dUMP has been identified as a potent inhibitor of thymidylate synthetase (dTMP synthetase), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govnih.gov This inhibition is crucial as dTMP is a necessary precursor for DNA synthesis. wikipedia.org

Mechanism-Based Inhibition Characterization

NO₂dUMP acts as a mechanism-based inhibitor of dTMP synthetase. nih.gov This mode of inhibition involves the formation of a reversible enzyme-inhibitor complex, which is followed by a rapid, first-order loss of enzyme activity. nih.gov The inhibitory action stems from the formation of a covalent bond between a nucleophile within the enzyme's active site and carbon 6 of the NO₂dUMP molecule. nih.gov Spectral analysis of the NO₂dUMP-dTMP synthetase complex has confirmed this structural arrangement, demonstrating that two molecules of NO₂dUMP bind per molecule of the dimeric enzyme. nih.gov

Irreversible Inhibition Kinetics

The interaction between NO₂dUMP and dTMP synthetase leads to irreversible inhibition. nih.gov The covalent complex formed between NO₂dUMP and the enzyme is notably stable. However, it does exhibit a slow dissociation, releasing unchanged NO₂dUMP with a first-order rate constant.

Interactive Data Table: Kinetic Parameters of NO₂dUMP Inhibition of Thymidylate Synthetase

Parameter Value Enzyme Source Reference
Dissociation Rate Constant (k_diss) 8.9 x 10⁻³ min⁻¹ Lactobacillus casei nih.gov

Note: Specific values for Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) for 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate are not readily available in the reviewed literature.

Specificity and Potency of Inhibition

NO₂dUMP is a potent inhibitor of dTMP synthetase. nih.govnih.gov Its potency is highlighted by the fact that its cytotoxic effects are directly linked to the inhibition of this enzyme. nih.gov For comparison, the carbocyclic analogue of its prodrug, where the deoxyribose sugar is replaced by a cyclopentane (B165970) ring, results in a monophosphate metabolite with a significantly lower affinity for dTMP synthetase. nih.gov This underscores the structural specificity required for potent inhibition.

Role of Folate Cofactor in Interaction Dynamics

A distinguishing feature of the inhibition of dTMP synthetase by NO₂dUMP is its independence from the folate cofactor, 5,10-methylenetetrahydrofolate. nih.gov This is in contrast to other prominent thymidylate synthetase inhibitors, such as 5-fluoro-2'-deoxyuridylate (FdUMP), where the presence of the folate cofactor is either required or facilitates the inhibitory action. nih.gov The covalent complex formed between NO₂dUMP and the enzyme is also noted to be unstable to protein denaturants. nih.gov

Substrate Protection Studies

The natural substrate of thymidylate synthetase, deoxyuridine monophosphate (dUMP), can protect the enzyme from inactivation by NO₂dUMP. nih.gov This observation is consistent with a mechanism where NO₂dUMP competes with dUMP for binding to the enzyme's active site.

Phosphorylation by Thymidine (B127349) Kinase (dThd Kinase)

The active inhibitor, NO₂dUMP, is synthesized in cells from its prodrug form, 5-nitro-2'-deoxyuridine (NO₂dUrd). This conversion is catalyzed by the enzyme thymidine kinase (dThd kinase). nih.govnih.gov The essential role of thymidine kinase is demonstrated by the fact that cells lacking this enzyme are not inhibited by high concentrations of NO₂dUrd. nih.gov While it is established that thymidine kinase efficiently phosphorylates NO₂dUrd, specific kinetic parameters such as Kₘ and Vₘₐₓ for this reaction are not extensively detailed in the available literature. nih.gov

Enzyme-Catalyzed Formation of 5-Nitro-2'-deoxyuridine 5'-monophosphate

The conversion of the prodrug 5-nitro-2'-deoxyuridine (NO2dUrd) into its active form, this compound (NO2dUMP), is catalyzed by the enzyme thymidine kinase (TK). nih.govnih.gov This phosphorylation is an essential activation step, as cells that lack thymidine kinase are not inhibited by high concentrations of the parent nucleoside, NO2dUrd. nih.govnih.gov The reaction involves the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the deoxyribose sugar moiety of NO2dUrd. nih.gov

This enzymatic conversion is the gateway for the compound's primary mechanism of action, which is the potent inhibition of thymidylate synthetase by the resulting NO2dUMP. nih.govnih.gov The necessity of this phosphorylation highlights thymidine kinase as the key enzyme initiating the cytotoxic effects of the parent compound.

Substrate Recognition and Efficiency

For context, kinetic studies on human cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) with the natural substrate thymidine and other analogs reveal a range of affinities and reaction velocities. The efficiency of phosphorylation for any given substrate is a crucial factor in its ultimate biological efficacy.

Table 1: Comparative Kinetic Parameters of Human Thymidine Kinase 2 (TK2) with Various Substrates
SubstrateApparent Kₘ (μM)Apparent Vₘₐₓ (nmol/min/mg)Relative Efficiency (Vₘₐₓ/Kₘ)
Thymidine (dThd)1.51200100%
Deoxycytidine (dCyd)2.585042.5%
Azidothymidine (AZT)4.528.9~2%
Telbivudine (L-dT)6.523.5~3%

Data for this table is compiled from studies on human recombinant TK2 and is provided for comparative purposes. nih.govnih.gov The efficiency of 5-nitro-2'-deoxyuridine is qualitatively described as high, but specific values are not published in the cited sources.

Interaction with Other Nucleoside and Nucleotide-Metabolizing Enzymes

Beyond its formation, the metabolic fate of this compound and its precursor is influenced by several other enzymes. These interactions can lead to degradation and inactivation, significantly affecting the compound's therapeutic potential.

Thymidine Phosphorylase as a Substrate

A major catabolic pathway for the parent nucleoside, 5-nitro-2'-deoxyuridine (NO2dUrd), involves the enzyme thymidine phosphorylase (TP). uniprot.org This enzyme catalyzes the reversible phosphorolysis of thymidine and other pyrimidine (B1678525) deoxyribonucleosides. In the case of NO2dUrd, thymidine phosphorylase cleaves the N-glycosidic bond, releasing the free base, 5-nitrouracil (B18501), and 2-deoxy-D-ribose-1-phosphate. nih.govuniprot.org

This reaction is a significant route of inactivation, as 5-nitrouracil is an inactive metabolite. nih.govuniprot.org The rapid degradation of NO2dUrd by thymidine phosphorylase has been cited as a likely reason for its limited antitumor activity in some in vivo models. nih.govuniprot.org It is crucial to note that the substrate for this enzyme is the nucleoside (NO2dUrd), not the active monophosphate (NO2dUMP).

Deoxyuridine 5'-phosphate N-Hydrolase 1 Interactions

The compound this compound (NO2dUMP) itself may be a substrate for the enzyme 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1). nih.govacs.org The primary physiological substrate for human DNPH1 is 5-hydroxymethyl-2'-deoxyuridine (B45661) 5'-monophosphate (5hmdUMP). nih.govst-andrews.ac.uk However, the enzyme is known to accept other canonical 2'-deoxynucleoside 5'-monophosphates as slow-reacting substrates. nih.govnih.govst-andrews.ac.uk

DNPH1 catalyzes the irreversible hydrolysis of the N-ribosidic bond of deoxynucleoside 5'-monophosphates, yielding a free nucleobase and 2-deoxyribose 5-phosphate. uniprot.orgnih.gov Given its known substrate promiscuity, it is plausible that DNPH1 could catalyze the hydrolysis of NO2dUMP to 5-nitrouracil and 2-deoxyribose 5-phosphate. This action would represent another pathway for the inactivation of the active form of the drug.

Table 2: Substrate Activity of Deoxyuridine 5'-phosphate N-Hydrolase 1 (DNPH1)
SubstrateReaction CatalyzedRelative Reactivity
5-Hydroxymethyl-dUMPHydrolysis to 5-Hydroxymethyluracil + Deoxyribose 5-phosphatePhysiological Substrate
dUMPHydrolysis to Uracil (B121893) + Deoxyribose 5-phosphateSlow-reacting Substrate
dGMPHydrolysis to Guanine + Deoxyribose 5-phosphateAccepted Substrate
5-Nitro-dUMPPotential hydrolysis to 5-Nitouracil + Deoxyribose 5-phosphatePotential Slow-reacting Substrate (Inferred)

Information is based on the known function and substrate scope of human DNPH1. nih.govacs.orgst-andrews.ac.uk

Potential Interactions with Nucleoside Kinases and Phosphorylases

The metabolic web for nucleoside analogs often involves multiple enzymes with overlapping specificities.

Nucleoside Kinases: The primary interaction is with thymidine kinase for the initial phosphorylation. While the 5'-monophosphate is the active inhibitor of thymidylate synthetase, further phosphorylation to the di- and triphosphate forms by nucleoside monophosphate and diphosphate (B83284) kinases, respectively, could theoretically occur, though this is not described as its primary mechanism of action.

Nucleoside Phosphorylases: In addition to thymidine phosphorylase, the precursor nucleoside NO2dUrd may interact with uridine (B1682114) phosphorylase (UP). UP and TP are known to have overlapping substrate specificities for various pyrimidine nucleosides. nih.gov Therefore, uridine phosphorylase could also contribute to the phosphorolytic cleavage of NO2dUrd to 5-nitrouracil, further contributing to its inactivation. nih.govwikipedia.org

Molecular Mechanisms of Cellular Impact

Effects on Deoxynucleoside Triphosphate Pool Regulation

A critical factor for maintaining genomic stability is the presence of deoxynucleoside triphosphate (dNTP) levels within an optimal physiological range. nih.gov Deviations from these normal concentrations can adversely affect DNA replication and other chromosomal activities. nih.gov The primary mechanism of NO2dUMP involves the potent inhibition of the enzyme thymidylate synthetase (TS). nih.govnih.gov This enzyme is responsible for the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgtaylorandfrancis.com

Inhibition of thymidylate synthetase by NO2dUMP disrupts the normal synthesis of dTMP. nih.govrxlist.com This blockage leads to a characteristic imbalance in the cellular deoxynucleoside triphosphate pools, specifically causing a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine monophosphate (dUMP). nih.govwikipedia.org Such specific alterations in dNTP pool sizes are a hallmark of thymidylate synthetase inhibition. nih.gov The resulting scarcity of dTTP hinders the ability of cells to properly replicate their DNA. taylorandfrancis.com

Inhibition of DNA Synthesis Pathways

The disruption of dNTP pools directly leads to the inhibition of DNA synthesis, a consequence of the cell's inability to produce a key building block for DNA. taylorandfrancis.comnih.gov

Under normal conditions, dUMP is converted to dTMP by thymidylate synthetase. wikipedia.orgselleckchem.com However, when this enzyme is inhibited by NO2dUMP, the cellular concentration of dUMP increases. wikipedia.org Research demonstrates that NO2dUMP effectively prevents the incorporation of deoxyuridine (dUrd) into nucleic acids. nih.gov This is a direct consequence of blocking the pathway that would otherwise convert dUrd's nucleotide form (dUMP) into the thymidine (B127349) nucleotide (dTMP) required for DNA. nih.gov Interestingly, the compound does not affect the incorporation of thymidine or uridine (B1682114) into nucleic acids, highlighting the specificity of its action on the dUMP methylation step. nih.gov The growth inhibition caused by this mechanism can be reversed by supplying external thymidine, but not by deoxyuridine. nih.gov

The de novo pyrimidine (B1678525) biosynthesis pathway is a fundamental cellular process that produces pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. davuniversity.orgcreative-proteomics.com This multi-step enzymatic pathway first constructs the six-membered pyrimidine ring, which is then attached to a ribose 5-phosphate moiety to form uridine 5'-monophosphate (UMP). davuniversity.orgresearchgate.net UMP serves as the initial pyrimidine nucleotide, which can then be converted into other pyrimidines, including cytidine (B196190) triphosphate (CTP) and the deoxyribonucleotides needed for DNA. creative-proteomics.comyoutube.com

Macromolecular Binding and Complex Formation

The inhibitory action of NO2dUMP is achieved through its direct and robust binding to its target enzyme, thymidylate synthetase. nih.govnih.gov

5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate is classified as a potent mechanism-based inhibitor of thymidylate synthetase. nih.gov Following the initial formation of a reversible enzyme-inhibitor complex, a covalent bond is formed between a nucleophilic residue of the enzyme and the C-6 position of the pyrimidine ring of NO2dUMP. nih.gov This covalent adduct formation leads to a rapid, first-order loss of enzyme activity. nih.gov The nucleotide substrate dUMP can protect the enzyme from this inactivation, indicating they compete for the same active site. nih.gov

Unlike some other thymidylate synthetase inhibitors, such as 5-fluoro-2'-deoxyuridylate (FdUMP), the interaction of NO2dUMP with the enzyme does not require the presence of the folate cofactor, 5,10-methylenetetrahydrofolate. nih.govnih.gov

The covalent complex formed between NO2dUMP and thymidylate synthetase is stable enough to be isolated on nitrocellulose membranes. nih.gov However, the complex is not permanently irreversible and does dissociate over time, releasing the unchanged NO2dUMP molecule. nih.gov The dissociation follows first-order kinetics. nih.gov

Spectral analysis of the NO2dUMP-enzyme complex demonstrates that two molecules of the inhibitor bind per molecule of the dimeric enzyme. nih.gov The covalent complex formed with NO2dUMP is noted to be unstable to protein denaturants, a characteristic that distinguishes it from complexes formed with other inhibitors like FdUMP. nih.gov

Biological Effects in Cellular and Preclinical Systems Mechanistic Studies

Cytostatic and Antimetabolic Properties in Cell Culture Models

The primary mechanism behind the cytostatic and antimetabolic effects of 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate is the potent inhibition of thymidylate synthetase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By blocking this pathway, NO2dUMP effectively halts DNA replication and, consequently, cell proliferation.

Inhibition of Cell Proliferation in vitro

The potent cytotoxic effects of 5-Nitro-2'-deoxyuridine are a direct result of its intracellular conversion to 5-Nitro-2'-deoxyuridine 5'-monophosphate. The monophosphate then acts as a powerful inhibitor of thymidylate synthetase. This inhibition leads to a depletion of the deoxynucleoside triphosphate pools necessary for DNA synthesis, thereby preventing cell division. Evidence for this mechanism includes the observation that cells lacking thymidine (B127349) kinase, the enzyme responsible for the conversion of NO2dUrd to NO2dUMP, are not inhibited by high concentrations of the parent nucleoside. Furthermore, treatment of cells with radiolabeled NO2dUrd results in the formation of a macromolecular complex that is characteristic of the NO2dUMP-thymidylate synthetase complex. nih.gov

Reversal of Growth Inhibition by Natural Nucleosides

The growth inhibition induced by 5-Nitro-2'-deoxyuridine can be reversed by the addition of thymidine to the cell culture medium. nih.gov Thymidine can be salvaged by the cell and converted to dTMP, thus bypassing the block in de novo dTMP synthesis caused by the inhibition of thymidylate synthetase by NO2dUMP. In contrast, the addition of deoxyuridine does not reverse the growth inhibition, as its conversion to dTMP is blocked by the action of NO2dUMP on thymidylate synthetase. nih.gov This differential reversal provides strong evidence that the primary site of action of this compound is indeed thymidylate synthetase.

Antiviral Activity Investigations in vitro

The inhibitory action of this compound on thymidylate synthetase also forms the basis of its antiviral activity, particularly against DNA viruses like Human Cytomegalovirus (HCMV) that rely on the host cell's machinery for replication.

Inhibition of Human Cytomegalovirus (HCMV) Replication

In vitro studies have demonstrated that 5-Nitro-2'-deoxyuridine exhibits activity against Human Cytomegalovirus (HCMV). In a plaque reduction assay using MRC-5 cells, 5-Nitro-2'-deoxyuridine inhibited the replication of HCMV strain AD169 in a dose-dependent manner. tandfonline.com The 50% inhibitory concentration (IC50) was reported to be in the range of 1 to 5 µg/mL. tandfonline.com This antiviral effect is attributed to the intracellular formation of this compound and the subsequent inhibition of thymidylate synthetase, which deprives the virus of the necessary building blocks for viral DNA replication.

Inhibitory Activity of 5-Nitro-2'-deoxyuridine against HCMV

CompoundVirus StrainCell LineIC50 (µg/mL)
5-Nitro-2'-deoxyuridineHCMV (AD169)MRC-51 - 5

Synergistic Effects with Established Antiviral Agents

The combination of 5-Nitro-2'-deoxyuridine with the established antiviral agent ganciclovir has been shown to synergistically inhibit HCMV-induced cell killing in culture. tandfonline.com Ganciclovir, a guanosine analog, targets the viral DNA polymerase. The synergistic effect likely arises from the two compounds targeting different essential steps in viral replication. By inhibiting thymidylate synthetase, this compound reduces the pool of dTMP, while ganciclovir directly interferes with the incorporation of nucleotides into the growing viral DNA chain. This dual-front attack on viral replication can be more effective than either agent alone.

Studies on Analogues in Preclinical Leukemia Models

The cytostatic properties of compounds that are converted to thymidylate synthetase inhibitors have been investigated in preclinical cancer models. In a study involving L1210 leukemic mice, treatment with 5-Nitro-2'-deoxyuridine at a dose of 400 mg/kg daily for 6 days resulted in a 33% increase in life span. nih.gov This in vivo anti-leukemic effect is consistent with the in vitro mechanism of action, where the intracellularly generated this compound inhibits cell proliferation. However, the modest increase in life span was suggested to be due to the rapid degradation of the parent nucleoside to the inactive nitrouracil. nih.gov

Furthermore, studies on analogues of other thymidylate synthase inhibitors, such as 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate, have been a cornerstone of cancer chemotherapy for decades. nih.gov Research into novel analogues, including those with substitutions at the 5'-position of the deoxyribose sugar, continues in an effort to improve efficacy and reduce toxicity. nih.gov For instance, a neutral isostere of 5-fluoro-2'-deoxyuridine 5'-monophosphate, 5-fluoro-5'-O-nitro-2'-deoxyuridine, has been shown to inhibit the growth of L1210 cultures, with its effects being preventable by thymidine, further highlighting the importance of the thymidylate synthetase pathway as a target in leukemia. nih.gov

Preclinical Study of 5-Nitro-2'-deoxyuridine in a Leukemia Model

CompoundLeukemia ModelOutcome
5-Nitro-2'-deoxyuridineL1210 leukemic mice33% increase in life span

Evaluation of Cytostatic Effects in Murine Leukemia Cell Lines

The cytostatic potential of 5-Nitro-2'-deoxyuridine (NO2dUrd), the nucleoside precursor to this compound (NO2dUMP), has been evaluated in murine leukemia L1210 cells. Research demonstrates that NO2dUMP is a highly potent inhibitor of thymidylate synthetase isolated from these cells. A strong correlation has been established between the inhibition of this enzyme and the cytostatic activity against L1210 cells.

In a comparative study of various 5-substituted 2'-deoxyuridine (B118206) analogs, 5-Nitro-2'-deoxyuridine emerged as a significant inhibitor of L1210 cell proliferation. The inhibitory activity of these compounds is largely dependent on their intracellular conversion to the 5'-monophosphate form.

CompoundCell LineID50 (µM)
5-Nitro-2'-deoxyuridineL12100.04

Correlation between Metabolic Conversion and Inhibitory Effects

The cytotoxic and cytostatic effects of 5-Nitro-2'-deoxyuridine are not inherent to the molecule itself but are contingent upon its intracellular metabolic conversion. The mechanism of action involves the phosphorylation of the precursor nucleoside, 5-Nitro-2'-deoxyuridine (NO2dUrd), to its active monophosphate form, this compound (NO2dUMP). nih.gov This conversion is catalyzed by the enzyme thymidine kinase. nih.gov

The necessity of this metabolic activation is demonstrated by studies utilizing cells deficient in thymidine kinase. In such cells, high concentrations of NO2dUrd fail to elicit an inhibitory effect, confirming that the phosphorylation step is crucial for its biological activity. nih.gov Once formed, NO2dUMP acts as a potent inhibitor of thymidylate synthetase. nih.gov This inhibition disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to the observed cytostatic effects.

Evidence for this mechanism is further supported by several key observations in cellular systems:

The growth inhibition caused by NO2dUrd can be reversed by the addition of thymidine, but not by deoxyuridine. nih.gov

Treatment with NO2dUrd leads to alterations in deoxynucleoside triphosphate pools that are characteristic of specific thymidylate synthetase inhibition. nih.gov

In cells treated with radiolabeled NO2dUrd, the formation of a complex between NO2dUMP and thymidylate synthetase can be detected. nih.gov

This direct correlation highlights that the efficacy of the parent compound is entirely dependent on the cellular machinery that converts it to the active 5'-monophosphate derivative.

CompoundMetabolic RequirementEnzymeActive MetaboliteCellular Target
5-Nitro-2'-deoxyuridinePhosphorylationThymidine KinaseThis compoundThymidylate Synthetase

Structure Activity Relationship Sar Studies

Impact of Modifications at the 5-Position of the Pyrimidine (B1678525) Ring

The substituent at the 5-position of the pyrimidine ring is a key determinant of the biological activity of deoxyuridine analogs. In the case of 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate (5-NO₂-dUMP), the electron-withdrawing nature of the nitro group is paramount to its mechanism of action.

Modifications at the C-5 position of pyrimidine nucleosides can significantly influence their biological properties, including biostability and bioavailability. mostwiedzy.pl The introduction of various substituents at this position has been a common strategy in the development of anticancer and antiviral agents. mostwiedzy.pl For instance, halogenated pyrimidines, such as 5-fluorouracil (B62378), have well-established clinical use. nih.gov

The potent cytotoxic effects of 5-nitro-2'-deoxyuridine (the nucleoside precursor to 5-NO₂-dUMP) are attributed to the formation of 5-NO₂-dUMP and its subsequent powerful inhibition of thymidylate synthase. nih.gov The nitro group's strong electron-withdrawing character is thought to facilitate the formation of a stable covalent complex with the enzyme, effectively blocking its catalytic activity. This is a critical interaction, as the primary function of thymidylate synthase is the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov

Research has shown that various substitutions at the 5-position lead to a range of biological activities. The table below summarizes the effects of different substituents on the activity of deoxyuridine analogs.

5-Position SubstituentResulting Compound ClassGeneral Biological Effect
-HDeoxyuridine Monophosphate (dUMP)Natural substrate for Thymidylate Synthase
-FFluoro-substituted DeoxyuridinesThymidylate Synthase Inhibitors
-BrBromo-substituted DeoxyuridinesAntimicrobial and Antinociceptive properties
-IIodo-substituted DeoxyuridinesPhotosensitizing properties
-CH₃Deoxythymidine Monophosphate (dTMP)Product of Thymidylate Synthase reaction
-NO₂Nitro-substituted DeoxyuridinesPotent Thymidylate Synthase Inhibitors
-CHOFormyl-substituted DeoxyuridinesMarker of oxidative DNA damage

This table is generated based on information from multiple sources. mostwiedzy.plnih.govnih.gov

Role of the 2'-Deoxyribose Moiety in Enzymatic Recognition

The 2'-deoxyribose sugar is fundamental for the recognition of 5-NO₂-dUMP by thymidylate synthase. The absence of a hydroxyl group at the 2' position is a defining feature of deoxyribonucleotides, directing them toward enzymes involved in DNA synthesis rather than RNA synthesis.

The sugar moiety of nucleoside analogs plays a crucial role in their interaction with enzymes. nih.gov For a nucleoside monophosphate to be recognized by thymidylate synthase, it must possess the 2'-deoxyribose configuration. This structural feature ensures the correct positioning of the analog within the enzyme's active site. The orientation of the sugar and its attached phosphate (B84403) group dictates the directionality of the nucleotide chain. wikipedia.org

Significance of the 5'-Monophosphate Group for Biological Activity

The 5'-monophosphate group is indispensable for the biological activity of 5-Nitro-2'-deoxyuridine. The nucleoside form, 5-nitro-2'-deoxyuridine, is a prodrug that must be phosphorylated to its active monophosphate form within the cell. nih.gov This phosphorylation is typically catalyzed by thymidine (B127349) kinase. nih.gov

Once formed, the negatively charged phosphate group plays several critical roles:

Enzyme Binding: It serves as a primary binding anchor, interacting with conserved positively charged residues in the active site of thymidylate synthase. This electrostatic interaction is crucial for the proper orientation of the pyrimidine ring for covalent bond formation.

Cellular Retention: The negative charge of the phosphate group prevents the molecule from passively diffusing across cell membranes, effectively trapping the active inhibitor inside the cell. nih.gov

Specificity: The presence of the monophosphate directs the molecule to nucleotide-metabolizing enzymes like thymidylate synthase, contributing to its specific mechanism of action. nih.gov

The necessity of the 5'-monophosphate is highlighted by the fact that cells lacking thymidine kinase are not inhibited by high concentrations of the parent nucleoside, 5-nitro-2'-deoxyuridine. nih.gov This demonstrates that the biological activity is entirely dependent on its conversion to the monophosphate form. nih.govnih.gov

Comparative Analysis with Fluoro-Substituted Deoxyuridines

A comparative analysis between 5-NO₂-dUMP and its fluoro-substituted counterpart, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), reveals both similarities and differences in their roles as thymidylate synthase inhibitors. Both are potent mechanism-based inhibitors that target the same enzyme.

FdUMP is the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). nih.govsemanticscholar.org Its mechanism involves the formation of a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. The high electronegativity of the fluorine atom prevents the abstraction of the hydrogen at the C6 position of the uracil (B121893) ring, which is a key step in the normal catalytic cycle, thus leading to irreversible inhibition.

Similarly, 5-NO₂-dUMP acts as a powerful inhibitor of thymidylate synthase. nih.govnih.gov The strong electron-withdrawing nature of the 5-nitro group is believed to facilitate a similar covalent modification of the enzyme's active site cysteine residue, leading to potent inhibition.

The table below provides a comparative overview of the key features of these two important thymidylate synthase inhibitors.

Feature5-Nitro-2'-deoxyuridine 5'-monophosphate (5-NO₂-dUMP)5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)
Precursor Drug 5-Nitro-2'-deoxyuridine5-Fluorouracil (5-FU), Capecitabine
Activating Enzyme Thymidine KinaseThymidine Kinase, Thymidine Phosphorylase, etc.
Target Enzyme Thymidylate SynthaseThymidylate Synthase
Mechanism of Inhibition Potent, likely mechanism-based inhibitionMechanism-based irreversible inhibition
Key Functional Group 5-Nitro group5-Fluoro group

This table is generated based on information from multiple sources. nih.govnih.govnih.govsemanticscholar.org

While both compounds are potent inhibitors, differences in their electronic properties and steric bulk can lead to variations in their binding affinity and the stability of the inhibitory complex. Further research into 5'-substituted analogs of FdUMP aims to enhance target specificity and reduce off-target metabolic events, a strategy that could also be applied to nitro-substituted compounds. nih.govsemanticscholar.org

Advanced Analytical and Methodological Approaches in Research

Spectrophotometric Assays for Enzyme Activity and Inhibition Kinetics

Spectrophotometric assays are fundamental in studying the effect of NO2dUMP on enzyme activity, particularly its potent inhibition of thymidylate synthase (TS). nih.govnih.gov These assays monitor the enzyme-catalyzed reaction by measuring the change in absorbance of light at a specific wavelength as a substrate is converted to a product.

The activity of thymidylate synthase is commonly measured by following the conversion of 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) to thymidylate (dTMP). This reaction involves the transfer of a methyl group from N5,N10-methylenetetrahydrofolate, which is oxidized to dihydrofolate in the process. The increase in absorbance at 340 nm due to the formation of dihydrofolate provides a direct measure of enzyme activity.

When studying inhibition kinetics, the assay is performed in the presence of varying concentrations of the inhibitor, NO2dUMP. By measuring the initial reaction velocities at different substrate and inhibitor concentrations, key kinetic parameters can be determined. Results demonstrate that NO2dUMP is a potent irreversible inhibitor of thymidylate synthase. nih.gov This type of analysis helps to characterize the nature of the inhibition (e.g., competitive, noncompetitive, or irreversible) and to quantify the inhibitor's potency, often expressed as an IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki (the inhibition constant). sci-hub.sekhanacademy.org

Table 1: Example Parameters for a Spectrophotometric Assay of Thymidylate Synthase Inhibition

ParameterDescriptionExample Value/Condition
Enzyme Source Purified thymidylate synthase from various sources (e.g., Lactobacillus casei). nih.govL. casei TS
Substrates 2'-deoxyuridine 5'-monophosphate (dUMP) and N5,N10-methylenetetrahydrofolate.50 µM dUMP
Inhibitor 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate (NO2dUMP).0-10 µM NO2dUMP
Buffer System A suitable buffer to maintain optimal pH and ionic strength.Tris-HCl, pH 7.4
Detection Wavelength Wavelength at which the product (dihydrofolate) absorbs maximally.340 nm
Data Analysis Michaelis-Menten and Lineweaver-Burk plots to determine kinetic parameters. khanacademy.orgDetermination of Vmax, Km, and Ki

Isotopic Labeling Studies for Mechanism Elucidation (e.g., [3H]NO2dUrd)

Isotopic labeling is a powerful technique used to trace the metabolic fate and elucidate the mechanism of action of molecules like NO2dUMP. nih.govnih.gov This method involves replacing one or more atoms in the molecule with their isotope, which can be either radioactive (like tritium, ³H) or stable (like ¹³C, ¹⁵N).

A key study utilized tritium-labeled 5-nitro-2'-deoxyuridine ([³H]NO2dUrd) to understand its cytotoxic mechanism. nih.gov The prodrug, NO2dUrd, is converted intracellularly to its active monophosphate form, NO2dUMP, by thymidine (B127349) kinase. nih.gov By treating cells with [³H]NO2dUrd, researchers were able to track the location of the radiolabeled compound. The findings revealed the presence of macromolecular-bound [³H]NO2dUMP, which was identified as a complex formed between the inhibitor and its target enzyme, thymidylate synthase. nih.gov This provided direct evidence that the mechanism of action involves the formation of NO2dUMP and its subsequent potent binding to and inhibition of thymidylate synthase. nih.gov

This approach is crucial for confirming the molecular target of a drug and understanding the covalent or non-covalent interactions that lead to inhibition.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for separating, identifying, and quantifying 5-nitro-2'-deoxyuridine 5'-monophosphate and its metabolites in complex biological matrices like cell extracts or plasma. mdpi.comnih.gov HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. nih.gov

For the analysis of nucleotides like NO2dUMP, reversed-phase HPLC is commonly employed. mdpi.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com As the mobile phase composition is changed over time (a gradient elution), compounds elute from the column based on their polarity. A detector, typically a UV-Vis spectrophotometer or a mass spectrometer, is used to detect the eluting compounds. researchgate.net

This technique allows researchers to monitor the conversion of the prodrug NO2dUrd to the active NO2dUMP and to identify any subsequent degradation products, such as the inactive base 5-nitrouracil (B18501). nih.gov The precision and sensitivity of HPLC make it suitable for pharmacokinetic studies and for quantifying intracellular nucleotide pools. nih.govmdpi.com

Table 2: Typical HPLC Parameters for Nucleotide Analysis

ParameterDescriptionExample Condition
Column Stationary phase used for separation.Reversed-Phase C18, 150 x 4.6 mm. mdpi.com
Mobile Phase A gradient of two solvents (A and B).A: 0.02 M KH₂PO₄; B: Methanol. mdpi.com
Flow Rate The speed at which the mobile phase passes through the column.0.8 - 1.0 mL/min. mdpi.com
Detector Device used to detect compounds as they elute.UV-Vis Detector at 260 nm or Mass Spectrometer.
Injection Volume The amount of sample introduced into the system.20 - 50 µL. mdpi.com

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Biosynthesis Research

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the definitive structural confirmation of novel compounds like NO2dUMP, especially in the context of its biosynthesis or chemical synthesis.

Mass Spectrometry (MS) provides highly accurate information about the molecular weight of a compound and its elemental composition. nih.gov The molecule is ionized and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry can determine the mass with enough accuracy to predict the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragments to provide further structural details, helping to piece together the molecule's structure. nih.govufz.de

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. spectrabase.com It is based on the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ³¹P). The chemical shifts in an NMR spectrum indicate the chemical environment of each atom, while coupling patterns reveal how atoms are connected. nih.gov For NO2dUMP, ¹H NMR would confirm the presence of the deoxyribose sugar protons, ¹³C NMR would identify the carbon atoms in the sugar and the pyrimidine (B1678525) base, and ³¹P NMR would confirm the presence and environment of the phosphate (B84403) group.

Together, MS and NMR provide unambiguous evidence for the structure of a synthesized or isolated compound.

Table 3: Spectroscopic Data for Structural Confirmation of NO2dUMP

TechniqueInformation ProvidedExpected Result for C₉H₁₂N₃O₁₀P
Mass Spectrometry (MS) Molecular Weight. nih.govMonoisotopic Mass: 353.02603 Da. nih.gov
¹H NMR Proton environment and connectivity.Signals corresponding to deoxyribose and pyrimidine base protons.
¹³C NMR Carbon skeleton of the molecule.Signals corresponding to the nine carbon atoms in their unique environments. chemicalbook.com
³¹P NMR Presence and chemical state of the phosphorus atom.A single signal confirming the monophosphate group.

Protein Crystallography and Computational Modeling of Enzyme-Inhibitor Complexes

To fully understand the inhibitory mechanism of NO2dUMP at an atomic level, protein crystallography and computational modeling are employed. These techniques provide a three-dimensional view of how the inhibitor binds to its target enzyme, thymidylate synthase.

Protein Crystallography involves crystallizing the enzyme-inhibitor complex and then diffracting X-rays through the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the 3D structure of the protein and the bound inhibitor can be modeled. This provides precise information about the binding orientation of NO2dUMP in the enzyme's active site, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and any conformational changes the enzyme undergoes upon binding. nih.gov

Computational Modeling , including molecular docking and molecular dynamics simulations, complements crystallographic data. Docking algorithms can predict the preferred binding pose of an inhibitor within the known structure of an enzyme. Molecular dynamics simulations can then be used to model the behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interaction and the energetics of binding. These computational approaches are valuable for rational drug design and for understanding the basis of inhibitor potency and selectivity.

Future Directions in Research on 5 Nitro 2 Deoxyuridine 5 Monophosphate

Elucidation of Additional Molecular Targets and Off-Target Interactions

While the primary molecular target of 5-Nitro-2'-deoxyuridine (B1199023) 5'-monophosphate is thymidylate synthase (TS), a comprehensive understanding of its cellular effects necessitates the identification of potential off-target interactions. nih.govnih.govnih.govacs.org Future research will likely employ advanced proteomic techniques to achieve this.

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These powerful technologies can be utilized to identify the direct protein targets of 5-NdUMP within a complex biological system. By using a derivatized version of 5-NdUMP that can be "clicked" to a reporter tag, researchers can pull down and identify interacting proteins via mass spectrometry. This approach has been successfully used to identify novel targets for other compounds, including those with reactive nitro groups.

Computational Approaches: In silico docking studies against a wide range of nucleotide-binding proteins could predict potential off-target interactions. These computational predictions can then be validated through in vitro binding assays and enzymatic assays. This combined approach can efficiently screen for unforeseen molecular targets.

The identification of off-target interactions is crucial for a complete understanding of the compound's biological activity and for anticipating potential side effects in any future therapeutic applications.

Exploration of Novel Synthetic Methodologies for Analogues

The synthesis of analogues of 5-Nitro-2'-deoxyuridine 5'-monophosphate is key to developing compounds with improved properties, such as enhanced target specificity or novel biological activities. Future research in this area will focus on innovative synthetic strategies.

Modern Catalytic Methods: The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can facilitate the efficient synthesis of a diverse range of 5-substituted uracil (B121893) derivatives. These methods offer high yields and functional group tolerance, allowing for the introduction of a wide variety of substituents at the 5-position of the pyrimidine (B1678525) ring.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of nucleoside phosphorylases and kinases can be explored for the synthesis of 5-NdUMP and its analogues. This approach can provide high purity products under mild reaction conditions.

Click Chemistry: The principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to rapidly generate a library of 5-NdUMP analogues. acs.org This modular approach allows for the straightforward attachment of various functional groups to an alkyne-modified uridine (B1682114) precursor.

These novel synthetic methodologies will be instrumental in generating a diverse chemical space of 5-NdUMP analogues for structure-activity relationship (SAR) studies and the development of new research tools.

Application as a Biochemical Probe for Nucleotide Metabolism Studies

This compound's well-defined interaction with thymidylate synthase makes it a valuable tool for studying nucleotide metabolism. nih.gov Future applications in this area could include:

Enzyme Kinetics and Mechanism Studies: 5-NdUMP can be used as a tool to probe the active site and reaction mechanism of thymidylate synthase from various organisms. nih.gov Its unique interaction, which differs from other inhibitors like 5-fluoro-2'-deoxyuridylate (FdUMP), can provide insights into the catalytic cycle of the enzyme. nih.gov For instance, the covalent complex formed between 5-NdUMP and TS is unstable to protein denaturants, a characteristic that can be exploited in mechanistic studies. nih.gov

Probing Nucleotide Salvage Pathways: The metabolism of 5-nitro-2'-deoxyuridine to its active monophosphate form relies on cellular kinases. nih.gov This dependency can be used to study the activity and substrate specificity of enzymes involved in the nucleotide salvage pathway. wikipedia.orgfiveable.menih.govnih.govmdpi.com By observing the efficiency of its phosphorylation in different cell types or under various conditions, researchers can gain insights into the regulation of these critical metabolic pathways.

The use of 5-NdUMP as a biochemical probe will continue to contribute to our fundamental understanding of nucleotide biosynthesis and its regulation.

Deeper Investigation into Species-Specific Enzyme Inhibition and Selectivity

Achieving species-specific enzyme inhibition is a critical goal in the development of antimicrobial and antiparasitic agents. While this compound is a known potent inhibitor of Lactobacillus casei thymidylate synthase, a comprehensive understanding of its selectivity across a broader range of species is lacking.

Comparative Enzymology: Future research should involve a systematic comparison of the inhibitory activity of 5-NdUMP against thymidylate synthase from various organisms, including pathogenic bacteria, fungi, parasites, and different mammalian cell types. This will help to identify any existing species-specific differences in its potency.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of thymidylate synthase from different species in complex with 5-NdUMP. These structural insights can reveal the molecular basis for any observed differences in binding affinity and inhibition, guiding the design of more selective inhibitors.

A thorough investigation into the species-specific inhibition of thymidylate synthase by 5-NdUMP could pave the way for its development as a lead compound for novel anti-infective therapies.

Potential for Derivatization in Chemical Biology Tools Development

The chemical structure of this compound offers multiple sites for derivatization, making it an attractive scaffold for the development of sophisticated chemical biology tools.

Affinity-Based Probes: By attaching a reactive group or a photo-activatable crosslinker to 5-NdUMP, researchers can create affinity-based probes to covalently label and identify its binding partners in a cellular context. This is a powerful strategy for target validation and the discovery of off-target interactions.

Fluorescent Probes: The synthesis of fluorescently labeled 5-NdUMP analogues would enable the visualization of its subcellular localization and the real-time monitoring of its interaction with target proteins using advanced microscopy techniques.

Clickable Analogues for Target Identification: As mentioned earlier, incorporating a "clickable" handle, such as an alkyne or azide (B81097) group, into the structure of 5-NdUMP would allow for its use in activity-based protein profiling (ABPP) and other "click chemistry"-based applications for target identification and validation. acs.org

Q & A

Q. What are the primary synthetic routes for 5-nitro-2'-deoxyuridine 5'-monophosphate, and what methodological considerations are critical for yield optimization?

The compound is synthesized via nitration of 2'-deoxyuridine 5'-monophosphate using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane. Key considerations include:

  • Reagent stoichiometry : Excess NO₂BF₄ ensures complete nitration but may degrade glycosidic bonds if unoptimized .
  • Reaction time : Prolonged exposure increases side products (e.g., 3'-O-nitrate derivatives), requiring precise monitoring via HPLC .
  • Purification : DEAE-cellulose chromatography separates nitrated products from unreacted precursors, with UV spectroscopy (λmax ~260 nm) confirming purity .

Q. How does the structural modification at the 5-position of uracil influence the biological activity of this compound compared to analogs?

The nitro group at C-5 enhances electron-withdrawing effects, increasing binding affinity to thymidylate synthase (TS) by stabilizing interactions with the enzyme’s active site. This contrasts with halogenated analogs (e.g., 5-fluoro derivatives), which rely on covalent inhibition via fluorouracil metabolites . Structural comparisons (see table below) highlight the nitro group’s unique role in irreversible TS inhibition :

CompoundKey ModificationBiological Activity
This compoundNitro group at C-5Irreversible TS inhibition; antiviral
5-Fluoro-2'-deoxyuridine 5'-monophosphateFluorine at C-5Reversible TS inhibition; antitumor
Deoxyuridine 5'-monophosphateNo substitutionNatural substrate for TS; no inhibition

Q. What enzymatic assays are suitable for quantifying thymidylate synthase inhibition by this compound?

  • Continuous spectrophotometric assays : Use 5-nitro-2'-deoxyuridine as a substrate, monitoring absorbance changes at 340 nm to detect dUMP-to-dTMP conversion inhibition .
  • Radioassays : Track incorporation of [³H]-dUMP into DNA in cell lysates; reduced counts indicate TS inhibition .
  • Phosphatase treatment : Dephosphorylate this compound to confirm activity loss, validating nucleotide-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for thymidylate synthase inhibition across studies?

Discrepancies often arise from:

  • Enzyme source : TS from Lactobacillus casei vs. human recombinant forms may exhibit varying ligand affinities due to structural differences in active sites .
  • Cofactor availability : Folate cofactors (e.g., 5,10-methylenetetrahydrofolate) stabilize ternary complexes, altering inhibition kinetics. Pre-incubate enzymes with cofactors to standardize assays .
  • Assay temperature : Lower temperatures (25°C vs. 37°C) slow reaction kinetics, artificially inflating IC₅₀ values .

Q. What experimental designs are optimal for evaluating the compound’s dual role in TS inhibition and DNA damage induction?

  • Comet assays : Quantify single-strand DNA breaks in treated cells to correlate TS inhibition with genotoxicity .
  • Ternary complex stabilization : Use X-ray crystallography or molecular docking to map interactions between the nitro group, TS, and folate cofactors, identifying residues critical for dual activity .
  • Metabolic profiling : Compare intracellular pools of dUTP/dTTP via LC-MS; elevated dUTP/dTTP ratios confirm TS inhibition and subsequent uracil misincorporation .

Q. How can researchers address instability issues during in vivo studies, such as glycosidic bond cleavage or phosphatase-mediated degradation?

  • Prodrug strategies : Modify the phosphate group with lipophilic protecting groups (e.g., aryloxyphosphoramidates) to enhance membrane permeability and reduce premature dephosphorylation .
  • Co-administration with phosphatase inhibitors : Sodium orthovanadate or β-glycerophosphate preserves the monophosphate form in plasma .
  • Stability assays : Perform accelerated degradation studies (pH 7.4, 37°C) with LC-MS monitoring to identify degradation pathways and optimize formulation .

Methodological Resources

  • Synthesis protocols : Huang & Torrence (1977) provide step-by-step nitration guidelines .
  • Enzymatic assays : Myers et al. (1974) detail radioassay methodologies for quantifying TS inhibition .
  • Structural analysis : Comparative tables in enable rapid analog screening for structure-activity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.